

# Spectroscopic Profile of 5-Chloro-2-nitroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Chloro-2-nitroaniline

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## Introduction

**5-Chloro-2-nitroaniline** is a key chemical intermediate in the synthesis of various pharmaceutical compounds, dyes, and other organic molecules.<sup>[1]</sup> Its chemical formula is  $C_6H_5ClN_2O_2$  and it has a molecular weight of 172.57 g/mol.<sup>[1]</sup> Accurate and comprehensive spectroscopic characterization is crucial for its quality control, impurity profiling, and ensuring its suitability for downstream applications. This technical guide provides an in-depth overview of the spectroscopic properties of **5-chloro-2-nitroaniline**, including data from Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$  and  $^{13}C$ ), and Mass Spectrometry (MS). Detailed experimental protocols are also provided to facilitate the replication of these analyses in a laboratory setting.

## Molecular Structure and Key Properties

The molecular structure of **5-chloro-2-nitroaniline**, with the IUPAC name 5-chloro-2-nitrobenzenamine, is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amino group.<sup>[1]</sup>

Caption: 2D representation of the **5-Chloro-2-nitroaniline** molecule.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-chloro-2-nitroaniline**.

**Table 1: FTIR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
3483	N-H Stretching (asymmetric)
3370	N-H Stretching (symmetric)
1620	N-H Bending
1570	C=C Aromatic Ring Stretching
1508	N-O Stretching (asymmetric)
1335	N-O Stretching (symmetric)
810	C-H Bending (out-of-plane)
740	C-Cl Stretching

**Table 2: UV-Vis Spectral Data**

Wavelength (λ <sub>max</sub> )	Molar Absorptivity (ε)	Solvent
244 nm, 412 nm	Not Reported	DMSO

Note: A study involving the crystal growth of **5-chloro-2-nitroaniline** reported UV-Vis analysis in DMSO, however, specific molar absorptivity values were not provided.[\[2\]](#)

**Table 3: <sup>1</sup>H NMR Spectral Data (300 MHz, DMSO-d<sub>6</sub>)**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.95	d	1H	Ar-H
7.25	s	2H	-NH <sub>2</sub>
7.15	dd	1H	Ar-H
6.85	d	1H	Ar-H

**Table 4:  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
149.8	C-NH <sub>2</sub>
138.5	C-NO <sub>2</sub>
130.5	Ar-C
125.6	Ar-C
119.5	C-Cl
118.8	Ar-C

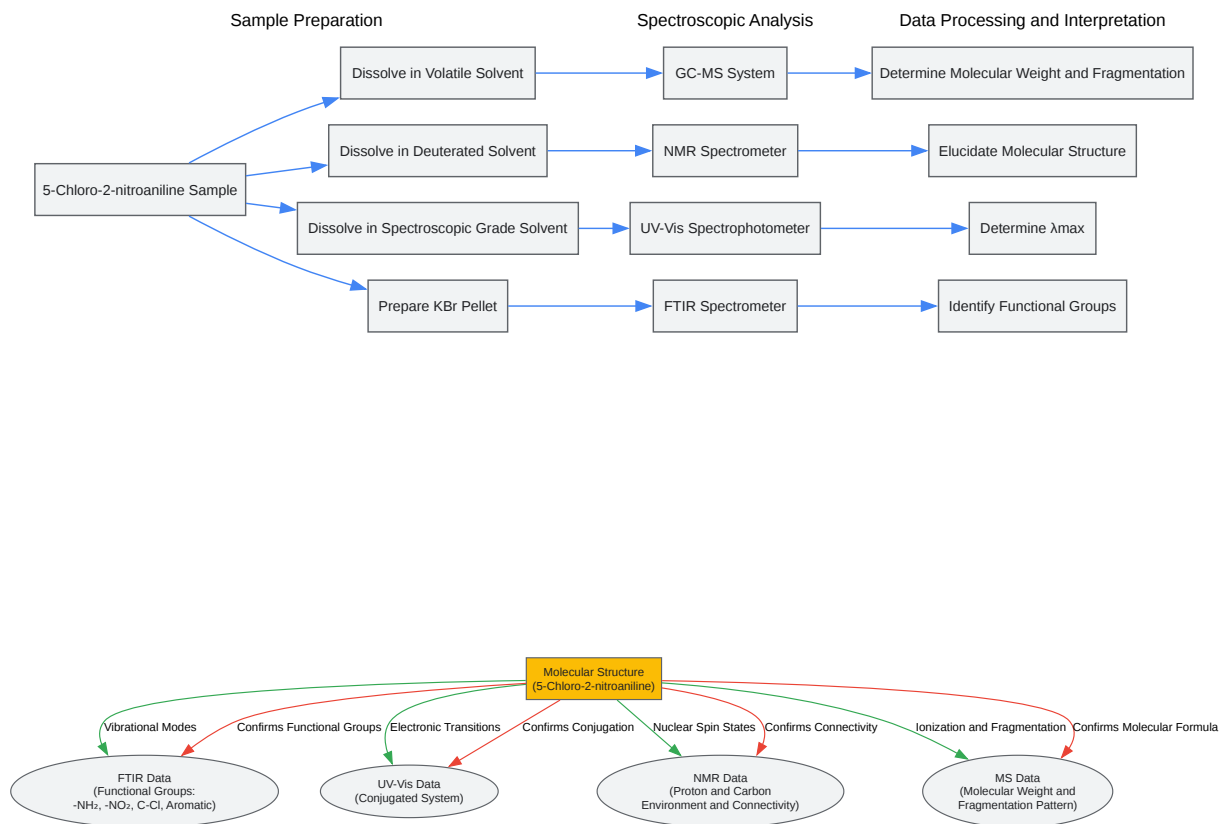
**Table 5: Mass Spectrometry (GC-MS) Data**

m/z	Relative Intensity	Assignment
172	High	[M] <sup>+</sup> (Molecular Ion)
142	Moderate	[M-NO] <sup>+</sup>
126	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
99	Moderate	[M-NO <sub>2</sub> -HCN] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **5-chloro-2-nitroaniline** are provided below.

## General Experimental Workflow



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## References

- 1. 5-Chloro-2-nitroaniline | C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>2</sub> | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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